1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both a nitropyridine and a pyrazole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both nitro and carboxylic acid functional groups makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of nitric acid and sulfuric acid to produce 5-nitropyridine.
Formation of Pyrazole Ring: The 5-nitropyridine is then reacted with hydrazine hydrate to form the pyrazole ring. This step involves cyclization and can be carried out under reflux conditions.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and cyclization steps, and high-pressure reactors for carboxylation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Amines, thiols, and alkoxides.
Catalysts: Sulfuric acid, hydrochloric acid, and Lewis acids.
Major Products
Amino Derivatives: Reduction of the nitro group leads to amino derivatives.
Substituted Pyrazoles: Nucleophilic substitution reactions yield various substituted pyrazoles.
Esters: Esterification reactions produce esters of this compound.
Scientific Research Applications
1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid
- 5-nitropyridin-2-ylboronic acid
- 2-amino-5-nitropyridine
Uniqueness
1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which influence its reactivity and interaction with other molecules. This unique structure allows for specific applications in medicinal chemistry and materials science that are not possible with other similar compounds.
Properties
IUPAC Name |
1-(5-nitropyridin-2-yl)pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)7-3-4-12(11-7)8-2-1-6(5-10-8)13(16)17/h1-5H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNVKICWIBYTJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])N2C=CC(=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213595 | |
Record name | 1-(5-Nitro-2-pyridinyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401213595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006443-01-1 | |
Record name | 1-(5-Nitro-2-pyridinyl)-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006443-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Nitro-2-pyridinyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401213595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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